![molecular formula C20H24N6O2 B4534217 1-cyclohexyl-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534217.png)
1-cyclohexyl-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
説明
Synthesis Analysis
The synthesis of similar complex molecules involves multi-step reactions, including the formation of triazole and pyrazole rings. These processes often involve cycloaddition reactions, Ugi reactions, and other specialized organic synthesis techniques designed to achieve high specificity and yield. For instance, the synthesis of related compounds has been reported through the condensation of different precursor molecules in the presence of specific catalysts and conditions that favor the formation of the desired product (Gadaginamath & Pujar, 2003; Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic methods, including NMR, IR, and mass spectrometry, along with X-ray crystallography for detailed solid-state structural analysis. These techniques allow for the identification of molecular conformations, bond lengths, angles, and the overall 3D arrangement of atoms within the molecule. The triazole and pyrazole cores contribute to the molecule's rigidity and the positioning of functional groups, influencing its chemical behavior (Fun et al., 2011).
Chemical Reactions and Properties
Chemically, triazole and pyrazole derivatives exhibit a range of reactivities due to their nitrogen-rich heterocyclic frameworks. They can participate in various reactions, including nucleophilic substitutions, cycloadditions, and more, depending on the substituents present on the rings. These reactions are pivotal in further modifying the molecule for specific applications or studying its reactivity (Clerici et al., 1996; Ong & Chien, 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of these compounds can be significantly influenced by their molecular structure. For example, the presence of the methoxy group could increase solubility in organic solvents, while the cyclohexyl ring might affect the compound's crystallinity and melting point. These properties are crucial for determining the compound's suitability for various applications (Kariuki et al., 2022).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilic and nucleophilic sites, and potential for forming hydrogen bonds or other non-covalent interactions, are determined by the compound's functional groups and overall structure. These properties influence the compound's reactivity and interactions with other molecules, which is essential for its potential applications in synthesis and materials science (Shinde et al., 2022).
For detailed studies and references on similar compounds and their properties, see the provided sources:
科学的研究の応用
Synthetic Chemistry Applications
Research into compounds with similar structural motifs to "1-cyclohexyl-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide" often focuses on developing new synthetic methods and understanding their chemical properties. For example, studies on pyrazole and triazole derivatives highlight innovative synthetic routes and characterize new compounds through spectroscopic methods and crystal structure analysis. These synthetic endeavors are foundational for the advancement of organic chemistry and facilitate the exploration of these compounds in various applications (McLaughlin et al., 2016; Sañudo et al., 2006).
Pharmacological Applications
Compounds related to "1-cyclohexyl-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide" are investigated for their potential pharmacological properties. Research into similar molecules has uncovered activities such as antiviral against influenza A virus (H5N1) and cytotoxicity against cancer cells. These findings suggest the possibility of developing new therapeutic agents from such compounds (Hebishy et al., 2020; Hassan et al., 2014).
Material Science Applications
The structural components of "1-cyclohexyl-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide" contribute to the field of material science, especially in the development of functional materials. Research demonstrates the utility of related compounds in the synthesis of novel materials with potential applications in sensing, imaging, and as fluorescent probes. The exploration of these compounds' physical properties further underscores their significance in creating new materials with desirable characteristics (Castillo et al., 2018).
特性
IUPAC Name |
1-cyclohexyl-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-28-18-9-5-8-17(10-18)25-13-15(12-22-25)11-21-20(27)19-14-26(24-23-19)16-6-3-2-4-7-16/h5,8-10,12-14,16H,2-4,6-7,11H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUZAXXLBVHZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C=N2)CNC(=O)C3=CN(N=N3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-chlorobenzyl)-N-methyl-N-[4-(4-morpholinyl)butyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534136.png)
![N-[3-(3,4-dimethylphenoxy)propyl]-N,1-dimethylpyrrolidine-3-carboxamide](/img/structure/B4534141.png)
![(4aS*,8aR*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}decahydroisoquinoline](/img/structure/B4534155.png)
![4,4,4-trifluoro-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4534156.png)

![N-(1-{1-[(4-hydroxy-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B4534164.png)
![ethyl 4-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B4534172.png)
![ethyl 3-{[(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)carbonyl]amino}butanoate](/img/structure/B4534179.png)
![methyl 1-{2-hydroxy-3-[3-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B4534186.png)
![4-[5-(3-fluoro-5-methylphenyl)-4-phenyl-1H-imidazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B4534190.png)
![N-ethyl-N-[2-(3-methoxyphenoxy)ethyl]-2-(methylamino)nicotinamide](/img/structure/B4534194.png)
![1-({1-[1-(propylsulfonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)azepane](/img/structure/B4534212.png)
![N-(2-chlorophenyl)-3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4534213.png)
![3-(5-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}-3-thienyl)prop-2-yn-1-ol](/img/structure/B4534226.png)